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Compound of Interest

Compound Name: 4-Methyl-5-phenylisoxazole

Cat. No.: B076879 Get Quote

Disclaimer: Spectroscopic data for the specific isomer 4-Methyl-5-phenylisoxazole is not

readily available in the surveyed literature. This guide presents the spectroscopic data for the

closely related isomer, 3-Methyl-5-phenylisoxazole, to provide representative data for a

compound with the same molecular formula and similar structural motifs. This information is

intended for researchers, scientists, and professionals in drug development as a reference for

the spectroscopic characterization of this class of compounds.

Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that are of great interest

in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The

precise structural elucidation of these molecules is paramount for understanding their structure-

activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the

unambiguous characterization of these compounds. This technical guide provides a summary

of the key spectroscopic data for 3-Methyl-5-phenylisoxazole and outlines the general

experimental protocols for acquiring such data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3-Methyl-5-

phenylisoxazole.

¹H NMR Spectroscopic Data
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Table 1: ¹H NMR Data for 3-Methyl-5-phenylisoxazole

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.76–7.70 m 2H Ar-H

7.46–7.37 m 3H Ar-H

6.33 s 1H Isoxazole-H

2.33 s 3H CH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Data for 3-Methyl-5-phenylisoxazole

Chemical Shift (δ) ppm Assignment

169.4 C=N (Isoxazole)

160.2 C-O (Isoxazole)

129.8 Ar-C

128.7 Ar-C

127.4 Ar-C

125.5 Ar-C (Quaternary)

100.0 C-H (Isoxazole)

11.40 CH₃

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopic Data
Table 3: Key IR Absorption Bands for 3-Methyl-5-phenylisoxazole
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch

~1610 Strong C=N Stretch (Isoxazole Ring)

~1580 Strong C=C Stretch (Aromatic Ring)

~1450 Medium C-H Bend (CH₃)

~950-650 Strong
C-H Out-of-plane Bending

(Aromatic)

Sample Preparation: KBr-Pellet

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 3-Methyl-5-phenylisoxazole

m/z Relative Intensity (%) Assignment

159 High [M]⁺ (Molecular Ion)

105 High [C₆H₅CO]⁺

77 Medium [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)[2][3]

Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte is prepared by dissolving 5-10 mg of the compound in approximately

0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for
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chemical shift calibration (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. For

¹H NMR, data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of

scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width of 0-220

ppm is used, and a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
For solid samples, the KBr pellet method is commonly employed. A small amount of the finely

ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium

bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a

transparent or translucent pellet. The IR spectrum is recorded by placing the KBr pellet in the

sample holder of an FTIR spectrometer. The spectrum is typically scanned over the range of

4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically

subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and

water vapor, as well as any impurities in the KBr.

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is a common technique for the analysis of relatively

small, volatile, and thermally stable organic molecules. The sample is introduced into the ion

source of the mass spectrometer, often via a direct insertion probe or after separation by gas

chromatography. In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), which causes the ejection of an electron from the molecule to form a

molecular ion (M⁺). The molecular ion and any fragment ions formed by its subsequent

decomposition are accelerated and separated by a mass analyzer according to their mass-to-

charge ratio (m/z). The detector records the abundance of each ion, and the resulting data is

presented as a mass spectrum.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.
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General Workflow for Spectroscopic Analysis of an Organic Compound
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b076879?utm_src=pdf-body-img
https://www.benchchem.com/product/b076879?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c7/ra/c7ra11436b/c7ra11436b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. spectrabase.com [spectrabase.com]

3. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of Phenylisoxazole Derivatives:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076879#spectroscopic-data-nmr-ir-mass-spec-of-4-
methyl-5-phenylisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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